molecular formula C23H16BrN3O3 B5442361 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone

6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B5442361
M. Wt: 462.3 g/mol
InChI Key: VAVOUWXRAXCEHC-KPKJPENVSA-N
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Description

6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family. It has been extensively studied for its potential biological activities, including its use as an anticancer agent. The compound's unique chemical structure and properties make it an exciting target for scientific research.

Mechanism of Action

The exact mechanism of action of 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, several studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects:
6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. The compound has also been shown to induce oxidative stress and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it an attractive target for cancer research. However, one of the limitations of using the compound is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the identification of the exact mechanism of action of the compound. Additionally, further studies could explore the potential use of the compound in combination with other anticancer agents to enhance its efficacy.

Synthesis Methods

The synthesis of 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-methylbenzaldehyde and 4-nitrobenzaldehyde with 2-aminobenzoic acid in the presence of a brominating agent and a catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential biological activities. Several studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines. It has also been shown to have antifungal, antibacterial, and anti-inflammatory properties.

properties

IUPAC Name

6-bromo-3-(3-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O3/c1-15-3-2-4-19(13-15)26-22(12-7-16-5-9-18(10-6-16)27(29)30)25-21-11-8-17(24)14-20(21)23(26)28/h2-14H,1H3/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVOUWXRAXCEHC-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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